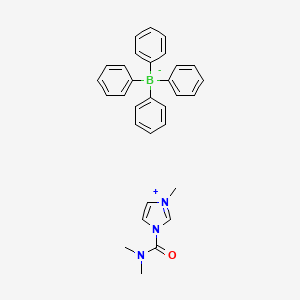![molecular formula C7H5F2N3 B11763951 4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
4,5-Difluoro-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with formic acid or its derivatives. One common method is the reaction of 4,5-difluoro-o-phenylenediamine with formamide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Difluoro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Difluoro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
- 4,5-Dichloro-1H-benzo[d]imidazol-2-amine
- 4,5-Dimethyl-1H-benzo[d]imidazol-2-amine
- 4,5-Dibromo-1H-benzo[d]imidazol-2-amine
Comparison: 4,5-Difluoro-1H-benzo[d]imidazol-2-amine is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro, methyl, and bromo analogs. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C7H5F2N3 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
4,5-difluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H3,10,11,12) |
Clave InChI |
QFOXRSPCDPVIGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=N2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)







![6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11763934.png)
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)

